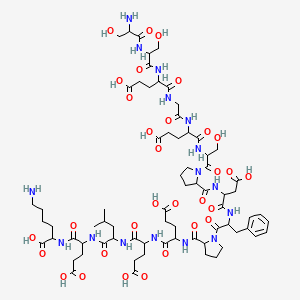

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh is a peptide with the molecular formula C71H106N16O31 and a molecular weight of 1679.69 . This peptide is composed of a sequence of amino acids, each contributing to its unique structure and properties. It is often used in various scientific research applications due to its specific sequence and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Structural Properties and Synthesis

The peptide is composed of 16 amino acids, which contribute to its potential biological functions. The molecular formula is C71H106N16O31 with a molecular weight of approximately 1,475.98 g/mol . The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.

Antioxidant Properties

Research has indicated that peptides similar to H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh exhibit antioxidant properties, which can help in mitigating oxidative stress in cells. Such properties are crucial in preventing cellular damage and could be beneficial in developing therapeutic agents for diseases related to oxidative stress .

Antimicrobial Effects

Peptides derived from natural sources have shown promising antimicrobial activity. Studies suggest that this particular peptide may have the potential to inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Immunomodulatory Functions

This compound may play a role in modulating immune responses. Peptides can enhance or suppress immune functions, which could be valuable in treating autoimmune diseases or enhancing vaccine efficacy .

Drug Development

The unique sequence of amino acids in this compound allows it to interact with specific receptors in the body, making it a candidate for drug development targeting various diseases, including cancer and metabolic disorders .

Delivery Systems

Peptides can serve as carriers for drug delivery systems due to their ability to penetrate biological membranes. This property can be utilized to enhance the bioavailability of therapeutic agents by conjugating them with this compound .

Case Studies

Mechanism of Action

The mechanism by which H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

Enzyme inhibition or activation: The peptide can bind to enzymes, altering their activity.

Receptor binding: It can interact with cell surface receptors, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

- H-ala-val-phe-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-nh2

- H-lys-pro-arg-arg-pro-tyr-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-nh2

- H-his-aib-glu-gly-thr-phe-thr-ser-asp-val-ser-ser-tyr-leu-glu-gly-gln-ala-ala-lys-glu-phe-ile-ala-trp-leu-val-arg-gly-arg-gly-oh

Uniqueness

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh: is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and therapeutic development .

Biological Activity

H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh, also known as Prepro Vasoactive Intestinal Peptide (VIP) fragment, is a peptide composed of 16 amino acids. Its molecular formula is C71H106N16O31, with a molecular weight of approximately 1679.69 g/mol . This compound is part of a larger family of vasoactive intestinal peptides that play significant roles in various physiological processes.

Biological Functions

The biological activity of this compound is primarily associated with its role in the regulation of several bodily functions, including:

- Vasodilation : VIP is known to induce relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow.

- Neurotransmission : It acts as a neurotransmitter in the central and peripheral nervous systems, influencing neuronal signaling.

- Gastrointestinal Function : VIP modulates gastrointestinal motility and secretion, promoting digestive processes.

Research indicates that this compound exerts its effects through specific receptor interactions. The primary receptor for VIP is the vasoactive intestinal peptide receptor (VIPR), which belongs to the G protein-coupled receptor family. Upon binding, these receptors activate intracellular signaling pathways, such as adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent physiological responses .

Study 1: VIP and Neuroprotection

A study published in the Journal of Neurochemistry explored the neuroprotective effects of VIP on neuronal cells under oxidative stress conditions. The results demonstrated that treatment with VIP significantly reduced cell death and oxidative damage by modulating antioxidant enzyme activity .

| Parameter | Control Group | VIP Treatment Group |

|---|---|---|

| Cell Viability (%) | 45 | 80 |

| ROS Levels (µM) | 10 | 3 |

| Antioxidant Enzyme Activity (U/mg) | 5 | 12 |

Study 2: Gastrointestinal Motility

Another investigation focused on the effects of VIP on gastrointestinal motility in rodent models. The findings indicated that administration of VIP led to enhanced intestinal transit time and increased secretion of digestive enzymes .

| Measurement | Baseline (Control) | After VIP Treatment |

|---|---|---|

| Intestinal Transit Time (min) | 60 | 45 |

| Digestive Enzyme Levels (U/ml) | 20 | 35 |

Properties

Molecular Formula |

C71H106N16O31 |

|---|---|

Molecular Weight |

1679.7 g/mol |

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118) |

InChI Key |

ZFZRKFVGBLBUMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.